molecular formula C13H19NO2 B1389929 3-(3-Ethoxyphenoxy)piperidine CAS No. 946714-65-4

3-(3-Ethoxyphenoxy)piperidine

Cat. No. B1389929
M. Wt: 221.29 g/mol
InChI Key: PKJKVQXZRWUYRM-UHFFFAOYSA-N
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Description

“3-(3-Ethoxyphenoxy)piperidine” is a chemical compound with the molecular formula C13H19NO2 . It has a molecular weight of 221.3 . This compound is of interest in scientific research and industry due to its potential applications.


Synthesis Analysis

Piperidine derivatives, such as “3-(3-Ethoxyphenoxy)piperidine”, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “3-(3-Ethoxyphenoxy)piperidine” is represented by the linear formula C13H19NO2 . The InChI code for this compound is 1S/C13H19NO2/c1-2-15-11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 .

Safety And Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage. It is fatal if swallowed and is suspected of damaging fertility or the unborn child .

Future Directions

Piperidine derivatives, including “3-(3-Ethoxyphenoxy)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(3-ethoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-15-11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJKVQXZRWUYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663045
Record name 3-(3-Ethoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethoxyphenoxy)piperidine

CAS RN

946714-65-4
Record name 3-(3-Ethoxyphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Ethoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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